9-(4-methoxyphenyl)-2,3a-diphenyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione
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Overview
Description
9-(4-methoxyphenyl)-2,3a-diphenyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione is a complex organic compound belonging to the pyrazole family Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure composed of three carbon atoms and two adjacent nitrogen atoms
Preparation Methods
The synthesis of 9-(4-methoxyphenyl)-2,3a-diphenyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine in the presence of a catalyst such as vitamin B1 . The reaction conditions often include refluxing in ethanol with glacial acetic acid as a catalyst . Industrial production methods may involve similar steps but are optimized for higher yields and purity, often using automated systems and continuous flow reactors.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyrazole derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially at positions ortho and para to the methoxy group. Common reagents include halogens, nitrating agents, and sulfonating agents.
Cycloaddition: The compound can participate in 1,3-dipolar cycloaddition reactions with diazo compounds, forming various substituted pyrazoline derivatives.
Scientific Research Applications
9-(4-methoxyphenyl)-2,3a-diphenyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione has several scientific research applications:
Biology: The compound exhibits significant biological activities, including antibacterial, antifungal, and anticancer properties. It is also used in the study of enzyme inhibition and receptor binding.
Industry: In the textile industry, pyrazole derivatives are used as fluorescent whitening agents and dyes.
Mechanism of Action
The mechanism of action of 9-(4-methoxyphenyl)-2,3a-diphenyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological processes in pathogens, making it effective against diseases like leishmaniasis and malaria . Additionally, the compound’s ability to interact with cellular receptors can modulate signal transduction pathways, influencing cell growth and apoptosis.
Comparison with Similar Compounds
Compared to other pyrazole derivatives, 9-(4-methoxyphenyl)-2,3a-diphenyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione stands out due to its unique structure and diverse applications. Similar compounds include:
1,3,5-trisubstituted-1H-pyrazoles: Known for their fluorescence properties and use as metal ion fluorescent probes.
Hydrazine-coupled pyrazoles: Exhibiting potent antileishmanial and antimalarial activities.
3(5)-substituted pyrazoles: Notable for their structural flexibility and varied biological activities.
Properties
Molecular Formula |
C27H25N3O3 |
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Molecular Weight |
439.5 g/mol |
IUPAC Name |
7-(4-methoxyphenyl)-2,4-diphenyl-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione |
InChI |
InChI=1S/C27H25N3O3/c1-33-22-15-13-19(14-16-22)24-23-25(31)30(21-11-6-3-7-12-21)26(32)27(23,20-9-4-2-5-10-20)29-18-8-17-28(24)29/h2-7,9-16,23-24H,8,17-18H2,1H3 |
InChI Key |
RZUJMYKUMLGNIH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3C(=O)N(C(=O)C3(N4N2CCC4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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